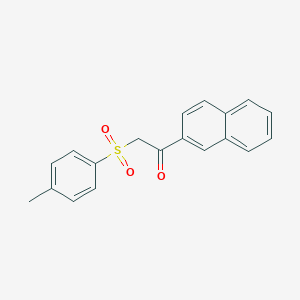

1-(2-Naphthyl)-2-tosylethanone

説明

1-(2-Naphthyl)-2-tosylethanone is a specialized organic compound featuring a 2-naphthyl group attached to the first carbon of an ethanone backbone and a tosyl (p-toluenesulfonyl) group at the second carbon. The tosyl group is electron-withdrawing, enhancing the compound's reactivity in substitution reactions, while the bulky 2-naphthyl moiety contributes to hydrophobic interactions in biological or catalytic systems.

特性

分子式 |

C19H16O3S |

|---|---|

分子量 |

324.4 g/mol |

IUPAC名 |

2-(4-methylphenyl)sulfonyl-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C19H16O3S/c1-14-6-10-18(11-7-14)23(21,22)13-19(20)17-9-8-15-4-2-3-5-16(15)12-17/h2-12H,13H2,1H3 |

InChIキー |

YESNMJLJKUVLGG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3C=C2 |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

類似化合物との比較

1-(Naphthalen-2-yl)ethanone (2k)

This simpler analog lacks the tosyl group, featuring only an acetylated 2-naphthyl structure. It is synthesized in 97% yield via a general procedure, highlighting its role as a synthetic intermediate. Its NMR profile (δ 2.71 ppm for the acetyl methyl group) distinguishes it from tosylated derivatives .

1-(2-Hydroxyphenyl)-2-phenylethanone (2g)

Substituting the 2-naphthyl group with a phenyl ring and adding a hydroxyl group alters electronic properties. The hydroxyl group enables hydrogen bonding, increasing solubility but reducing metabolic stability compared to hydrophobic naphthyl derivatives .

2-(2-Naphthyloxy)-1-phenylethanone

Replacing the tosyl group with a naphthyloxy moiety shifts reactivity toward nucleophilic aromatic substitution. The naphthyloxy group enhances steric bulk but lacks the sulfonic acid functionality critical for leaving-group activity in tosyl derivatives .

1-(2-Naphthyl)ethanol

A competitive inhibitor of ethylbenzene dehydrogenase (EbDH), this compound demonstrates superior inhibition efficiency over (S)-1-phenylethanol due to its bulky 2-naphthyl group, which fits better into hydrophobic enzyme pockets. This suggests that 1-(2-Naphthyl)-2-tosylethanone may also exhibit enhanced binding in analogous systems .

Hydantoin Derivatives with Naphthyl Groups

In 5-HT7 receptor ligands, 2-naphthyl-substituted compounds (e.g., 14) show higher receptor affinity and selectivity than 1-naphthyl analogs due to optimal spatial orientation in hydrophobic binding pockets. This underscores the importance of aryl group topology in bioactive molecules, a principle applicable to 1-(2-Naphthyl)-2-tosylethanone .

Physical and Chemical Properties

- 1-(Naphthalen-2-yl)ethanone (2k): NMR signals at δ 2.71 ppm (acetyl CH₃) and δ 7.54–8.45 ppm (naphthyl protons) .

- Tosyl Derivatives : Higher melting points (e.g., 74–78°C for 2-naphthalenesulfonyl chloride) due to sulfonyl group crystallinity .

- Hydroxy-Substituted Analogs: Lower logP values compared to naphthyl-tosylethanone, indicating reduced hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。